GW0742

描述

GW0742, also known as GW610742 and Fitorine, is a potent and highly selective PPARδ/β agonist . It has been investigated for drug use by GlaxoSmithKline . It is a synthetic compound that binds to PPARδ, activating it to perform its functions more effectively . The compound’s selectivity for PPARδ allows it to efficiently target and enhance the functions of this particular receptor without significantly affecting other receptors .

Molecular Structure Analysis

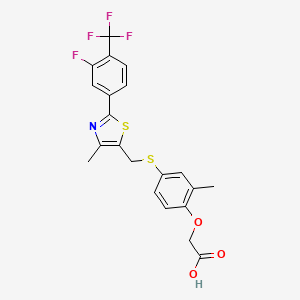

The molecular formula of GW0742 is C21H17F4NO3S2 . Its molecular weight is 471.48 g/mol . The structure of GW0742 is very similar to that of Cardarine, with only a small difference in one atom .

Chemical Reactions Analysis

GW0742 has been shown to modulate signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism . It attenuates ERK1/2 and Akt phosphorylation stimulated by growth-promoting agonists . This effect is not reversed by the specific PPARβ/δ antagonist, GSK0660, but is inhibited by vanadate, a potent protein tyrosine phosphatase inhibitor .

科学研究应用

Metabolic Regulation and Energy Homeostasis

GW0742 is known to modulate genes involved in metabolism, which has significant implications for treating metabolic disorders . By stimulating the PPAR pathway, GW0742 enhances the expression of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid utilization . This leads to an increase in the body’s ability to utilize fats as an energy source, sparing glycogen stores and prolonging endurance .

Anti-Inflammatory Effects

GW0742 has shown potential in reducing inflammation . As a PPARδ agonist, it can influence processes such as fatty acid oxidation, energy metabolism, and inflammation . This makes it a promising candidate for research into anti-inflammatory treatments .

Cardiovascular Function

GW0742 has demonstrated potential in managing cardiovascular diseases by affecting lipid metabolism and reducing inflammation . Its selective action presents a targeted approach to treat these conditions, offering hope for millions affected worldwide .

Neuroprotective Properties

There is increasing interest in the role of GW0742 in neurodegenerative diseases . Research is exploring its potential in conditions like Alzheimer’s and Parkinson’s . The compound’s ability to influence the PPAR pathway and enhance the expression of genes involved in mitochondrial biogenesis and oxidative metabolism could potentially have neuroprotective effects .

Potential Impacts on Obesity and Related Metabolic Disorders

Research has shown GW0742’s potential in addressing conditions like obesity and diabetes . Its ability to modulate genes involved in metabolism could provide new avenues for therapeutic interventions in these areas .

Keratinocyte Activation

Studies have shown that endogenous ligands activate PPARβ/δ in keratinocytes . The activation of PPARβ/δ with GW0742 causes arrest at the G2/M phase of the cell cycle of HRAS-expressing keratinocytes . This could potentially have implications for skin health and disease .

作用机制

Target of Action

GW0742, also known as GW-0742 or GW610742, is a potent and highly selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor protein that functions as a transcription factor regulating the expression of genes . It plays a crucial role in physiological functions such as cellular differentiation, development, metabolism , fatty acid oxidation, energy metabolism, and inflammation .

Mode of Action

GW0742 works by binding to PPARδ, activating it to perform its functions more effectively . This activation enhances the expression of genes involved in mitochondrial biogenesis, oxidative metabolism, and fatty acid utilization . The beauty of GW0742 lies in its selectivity for PPARδ, allowing it to efficiently target and enhance the functions of this particular receptor without significantly affecting other receptors .

Biochemical Pathways

The principal signaling pathways involved in the action of GW0742 are the mitogen-activated protein kinases (MAPKs) and PI3K/Akt cascades . GW0742 attenuates ERK1/2 and Akt phosphorylation stimulated by growth-promoting agonists . This effect is mediated by the modulation of phosphatase activity, specifically the prevention of the oxidation and inactivation of PTEN .

Result of Action

GW0742 has shown promising potential in improving various health conditions. Its ability to modulate genes involved in metabolism has significant implications for treating metabolic disorders . Research has shown its potential in addressing conditions like obesity and diabetes . As a PPARδ agonist, it has demonstrated potential in managing cardiovascular diseases by affecting lipid metabolism and reducing inflammation . There is also increasing interest in the role of GW0742 in neurodegenerative diseases, with research exploring its potential in conditions like Alzheimer’s and Parkinson’s .

Action Environment

The action of GW0742 is influenced by the internal environment of the body. For instance, in a rat model of hypoxia-induced pulmonary hypertension, GW0742 was shown to induce vasorelaxation in systemic and pulmonary vessels . .

安全和危害

GW0742 may potentially affect liver function . PPARδ agonists have been associated with hepatic steatosis, a condition characterized by the accumulation of fat in the liver . Regular liver function tests are advisable while using GW0742 to monitor any changes in liver enzymes . In terms of handling and storage, it is advised to avoid dust formation, avoid breathing vapors, mist, or gas, and to provide appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVNEWGKWRGSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040760 | |

| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[({2-[3-Fluoro-4-(Trifluoromethyl)phenyl]-4-Methyl-1,3-Thiazol-5-Yl}methyl)sulfanyl]-2-Methylphenoxy}acetic Acid | |

CAS RN |

317318-84-6 | |

| Record name | 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW0742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-0742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)

![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)

![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)

![6-(4-{[3-(2,6-Dichlorophenyl)-5-(1-Methylethyl)isoxazol-4-Yl]methoxy}phenyl)quinoline-2-Carboxylic Acid](/img/structure/B1672370.png)

![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)

![N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1672388.png)